molecular formula C12H10ClN3O2 B2872323 2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 86894-59-9

2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B2872323
CAS No.: 86894-59-9
M. Wt: 263.68
InChI Key: YHNAKWAGVHNTHG-UHFFFAOYSA-N
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Description

2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone derivative featuring a 4-chlorophenyl substituent at the 3-position of the pyridazinone ring and an acetamide group at the 1-position. Pyridazinones are heterocyclic compounds known for diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c13-9-3-1-8(2-4-9)10-5-6-12(18)16(15-10)7-11(14)17/h1-6H,7H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNAKWAGVHNTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate then undergoes cyclization with ethyl acetoacetate to form the pyridazine ring. The final step involves the acylation of the pyridazine derivative with acetic anhydride to yield the target compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide moiety, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Piperazine-Substituted Analogs
  • Example: 2-(3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetohydrazide (4) Structural Difference: Incorporates a piperazine ring linked to the 4-chlorophenyl group. Synthesis: Reacts ethyl bromoacetate with a pyridazinone precursor under reflux, followed by hydrazine hydrate substitution .
Antipyrine-Pyridazinone Hybrids
  • Example: 2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (6b) Structural Difference: Features an antipyrine (pyrazolone) moiety attached to the acetamide. Key Data: IR spectra show C=O stretches at 1703 cm⁻¹ (pyridazinone) and 1646 cm⁻¹ (antipyrine), indicating distinct electronic environments . Implications: Antipyrine hybrids may exhibit dual anti-inflammatory and analgesic activities due to COX inhibition .
Thioderivatives and Halogen-Substituted Analogs
  • Example : N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a)
    • Structural Difference : Replaces 4-chlorophenyl with 4-bromophenyl and adds a methylthio group.
    • Synthesis Yield : 10%, lower than other analogs due to steric hindrance .
    • Implications : Bromine’s larger atomic radius may alter binding affinity, while the methylthio group could modulate metabolic stability .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Analogs
Compound Molecular Weight Substituents IR C=O Stretches (cm⁻¹) Synthesis Yield
Target Compound 303.73* 4-Chlorophenyl, acetamide ~1650–1700† Not Reported
Piperazine-substituted (4) 402.85 4-Chlorophenyl, piperazine 1646 (hydrazide) Moderate
Antipyrine Hybrid (6b) 500.24 4-Chlorophenyl, antipyrine 1703, 1646 44%
Thioderivative (8a) 473.37 4-Bromophenyl, methylthio 1681, 1655 10%

*Calculated based on molecular formula. †Estimated from similar pyridazinone derivatives.

Lipophilicity and Solubility
  • The target compound’s 4-chlorophenyl group increases logP compared to methoxy-substituted analogs (e.g., N-[2-(4-methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide) .
  • Piperazine-containing analogs (e.g., compound 4) may exhibit improved aqueous solubility due to the basic nitrogen .

Biological Activity

Chemical Identity

  • Name : 2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
  • CAS Number : 921554-55-4
  • Molecular Formula : C13H11ClN2O2
  • Molecular Weight : 246.69 g/mol

This compound belongs to a class of pyridazine derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer research.

Anticancer Properties

Recent studies have highlighted the potential of pyridazine derivatives, including 2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide, as promising anticancer agents. The biological activity can be attributed to several mechanisms:

  • Apoptosis Induction :
    • Pyridazine derivatives have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases, which are critical for the apoptotic process.
    • In vitro studies indicate that compounds with similar structures can increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins, leading to enhanced apoptosis in cancer cells .
  • Cell Cycle Arrest :
    • Certain studies suggest that these compounds can cause cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation. This effect is often assessed through flow cytometry and is crucial for understanding the therapeutic potential of such compounds .

The precise mechanism by which 2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide exerts its biological effects is still under investigation but may involve:

  • Inhibition of Key Enzymes : Similar compounds have been documented to inhibit enzymes involved in cancer cell metabolism and proliferation.
  • Interaction with DNA : Some derivatives are known to intercalate with DNA or inhibit topoisomerases, disrupting DNA replication and transcription processes.

Study on Anticancer Activity

A notable study evaluated a series of pyridazine derivatives against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and PC3 (prostate cancer). The findings demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

CompoundCell LineIC50 (µM)Mechanism
2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamideA549<5Apoptosis induction
Similar Derivative AMCF73.14Caspase activation
Similar Derivative BPC34.98Cell cycle arrest

Pharmacological Profile

The pharmacological profile of 2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide suggests a broad spectrum of biological activities beyond anticancer effects:

  • Antimicrobial Activity : Some studies indicate potential antimicrobial properties, although specific data on this compound is limited.
  • Anti-inflammatory Effects : Pyridazine derivatives have shown promise in reducing inflammation in preclinical models, possibly through modulation of inflammatory cytokines.

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